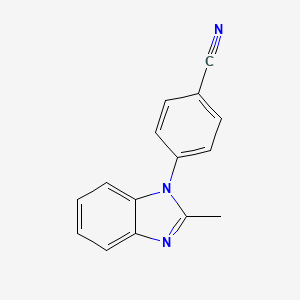

4-(2-methyl-1H-benzimidazol-1-yl)benzonitrile

描述

属性

IUPAC Name |

4-(2-methylbenzimidazol-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3/c1-11-17-14-4-2-3-5-15(14)18(11)13-8-6-12(10-16)7-9-13/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRGQOWZKLFSQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-1H-benzimidazol-1-yl)benzonitrile typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by cyclization and subsequent nitrile formation. One common method involves the reaction of 2-methylbenzimidazole with 4-cyanobenzaldehyde under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .

化学反应分析

Types of Reactions

4-(2-methyl-1H-benzimidazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions

Major Products

Oxidation: N-oxides of benzimidazole.

Reduction: Corresponding amines.

Substitution: Halogenated or sulfonylated benzimidazole derivatives

科学研究应用

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of benzimidazole derivatives, including 4-(2-methyl-1H-benzimidazol-1-yl)benzonitrile. Research indicates that compounds with benzimidazole moieties exhibit substantial antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus pumilus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 12.5 - 25 | S. aureus, E. coli |

| Other derivatives | 25 - 100 | Various bacterial strains |

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative activity against cancer cell lines. For example, certain derivatives exhibited significant inhibition of cell proliferation in breast cancer cell lines (MDA-MB-231) with minimal inhibitory concentrations (MIC) indicating effective cytotoxicity .

Table 2: Antiproliferative Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 10 - 15 |

| Other derivatives | Various cancer lines | Varies |

Therapeutic Potential

Beyond its antimicrobial and antiproliferative properties, research suggests that benzimidazole derivatives may also possess anti-inflammatory effects. Studies have reported that certain compounds can inhibit nitric oxide production and reduce inflammation in animal models . This positions them as potential candidates for developing new anti-inflammatory drugs.

Case Studies

Several case studies have explored the therapeutic applications of benzimidazole derivatives:

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of a series of benzimidazole derivatives, including the target compound, against colorectal carcinoma cell lines (HCT116). The results indicated a significant reduction in cell viability, suggesting potential for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of various benzimidazole derivatives against clinical isolates of resistant bacterial strains. The findings revealed promising activity against methicillin-resistant Staphylococcus aureus, highlighting the importance of these compounds in addressing antibiotic resistance .

作用机制

The mechanism of action of 4-(2-methyl-1H-benzimidazol-1-yl)benzonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

相似化合物的比较

Structural Analogs with Varied Heterocycles

The benzonitrile scaffold is highly versatile, allowing substitution with diverse heterocycles that modulate physicochemical and biological properties. Key examples include:

Key Observations :

- Triazole Derivatives (e.g., ): Exhibit enhanced cytotoxicity, likely due to improved hydrogen bonding and π-π stacking with biological targets .

- Oxazole Derivatives (): Extended π-conjugation in oxazole analogs improves nonlinear optical properties compared to chalcones but remains inferior to dibenzylideneacetones .

- Benzimidazole vs. Imidazole : The 2-methylbenzimidazole in the target compound may enhance steric hindrance and metabolic stability compared to simpler imidazole derivatives (e.g., ) .

Functional Properties

- Optical Properties: The benzimidazole ring’s planar structure may enhance nonlinear optical responses compared to non-planar analogs (e.g., chalcones), though direct data for the target compound is lacking .

- Hydrogen Bonding : Analogous to 5FB (), the benzonitrile group could engage in hydrogen bonding with residues like ARG 372, while the benzimidazole may contribute hydrophobic interactions .

生物活性

4-(2-methyl-1H-benzimidazol-1-yl)benzonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzimidazole moiety, which is known for its diverse biological activities. The presence of the nitrile group enhances its chemical reactivity and potential biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Compounds with benzimidazole structures often inhibit cell proliferation and induce apoptosis in cancer cells. This compound may interact with specific cellular pathways involved in tumor growth and survival.

- Antimicrobial Activity : Benzimidazole derivatives have been shown to exhibit antibacterial and antifungal properties by disrupting microbial cell functions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma) cells.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Induces apoptosis |

| U87 | 45.2 | Inhibits cell proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness.

| Microorganism | MIC (μg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 12.5 | Bactericidal |

| Escherichia coli | 200 | Bactericidal |

| Candida albicans | 64 | Fungicidal |

Case Studies

- Study on Anticancer Effects : A study conducted by Goreti Ribeiro Morais et al. demonstrated that the compound significantly suppressed tumor growth in mice models, indicating its potential as an effective anticancer agent .

- Antimicrobial Efficacy : Research published in a comprehensive review highlighted that derivatives of benzimidazole, including this compound, exhibited broad-spectrum antimicrobial activity, particularly against resistant strains of bacteria .

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzimidazole derivatives suggests that modifications to the benzimidazole core can enhance biological activity. The presence of electron-withdrawing groups like the nitrile enhances the compound's lipophilicity and ability to penetrate cellular membranes.

常见问题

Basic: What are standard synthetic routes for 4-(2-methyl-1H-benzimidazol-1-yl)benzonitrile?

A common approach involves coupling a benzimidazole precursor with a benzonitrile derivative. For example, similar compounds (e.g., 2-(2-methyl-1H-benzimidazol-1-yl)benzonitrile) are synthesized via nucleophilic substitution or transition-metal-catalyzed reactions. Key steps include:

- Cyclocondensation of o-phenylenediamine derivatives with nitrile-containing aldehydes or ketones.

- Use of Pd-catalyzed cross-coupling to attach substituents to the benzimidazole core .

- Purification via column chromatography and characterization by melting point analysis and NMR .

Advanced: How can reaction yields be optimized for analogs of this compound?

Optimization strategies include:

- Temperature control : Higher yields (e.g., 90%) are achieved in Cu-catalyzed azide-alkyne cycloadditions at 60–80°C .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in SNAr reactions.

- Catalyst tuning : Using [(NHC)CuCl] complexes improves regioselectivity in triazole formation .

- Byproduct management : Recrystallization or silica gel chromatography resolves impurities from competing pathways .

Basic: What analytical techniques confirm the structure of this compound?

- 1H/13C NMR : Assigns aromatic protons (δ 7–8 ppm) and nitrile groups (no direct proton signal). Substituent positions are inferred via coupling patterns (e.g., para-substitution in benzonitrile) .

- Mass spectrometry (EI-MS) : Validates molecular weight (e.g., m/z 277 for a related thiadiazole analog ).

- X-ray crystallography : Resolves spatial arrangement; SHELXL refines crystallographic data .

Advanced: How does the compound interact with biological targets like kinases?

Mechanistic studies involve:

- Biochemical assays : Measure IC50 values against purified kinases (e.g., via fluorescence polarization).

- Docking simulations : Predict binding modes using software like AutoDock, focusing on hydrogen bonds between the benzimidazole NH and kinase ATP-binding pockets .

- SAR analysis : Compare analogs (e.g., 4-((5-amino-1H-indazol-1-yl)methyl)benzonitrile) to identify critical substituents for activity .

Advanced: How to address contradictions in reported biological activities of similar compounds?

Discrepancies (e.g., varying antifungal potency) may arise from:

- Assay conditions : Differences in cell lines (e.g., HUVECs vs. BJ fibroblasts) or incubation times .

- Structural nuances : Methyl vs. phenyl substituents on the benzimidazole ring alter hydrophobicity and target affinity .

- Validation : Replicate studies under standardized protocols and use positive controls (e.g., fluconazole for antifungal assays) .

Basic: What material science applications are feasible for this compound?

While direct data is limited, structural analogs are explored for:

- Organic electronics : The planar benzimidazole core and π-conjugated nitrile group suggest potential in OLEDs. Characterize via UV-Vis (λmax) and cyclic voltammetry for HOMO-LUMO gaps .

- Polymers : Incorporate into polyimides for thermal stability testing (TGA/DSC) .

Advanced: What computational methods predict intermolecular interactions in its crystal structure?

- Graph set analysis : Classifies hydrogen-bonding patterns (e.g., Etter’s rules for N–H⋯N interactions) .

- Hirshfeld surface analysis : Quantifies contact contributions (e.g., C–H⋯π interactions in benzimidazole packing) .

- DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to predict synthons .

Basic: How to assess purity and stability during storage?

- HPLC : Monitor degradation peaks (e.g., hydrolysis of the nitrile to amide under humidity) .

- Stability studies : Store at −20°C in inert atmospheres; use TGA to assess thermal decomposition thresholds .

Advanced: What strategies resolve low solubility in biological assays?

- Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity .

- Prodrug design : Introduce phosphate or glycoside groups to enhance aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。